molecular formula C8H15ClO B048242 Octanoyl chloride CAS No. 111-64-8

Octanoyl chloride

Cat. No. B048242
CAS RN: 111-64-8
M. Wt: 162.66 g/mol
InChI Key: REEZZSHJLXOIHL-UHFFFAOYSA-N
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Description

Octanoyl chloride, a chemical compound, is used in various chemical reactions and has unique physical and chemical properties.

Synthesis Analysis

Octanoyl chloride is synthesized through various chemical processes. One method involves the reaction of 3-thiophene ethanol with octanoyl chloride, resulting in esterified products with practical applications (Camurlu, Çırpan, & Toppare, 2005).

Molecular Structure Analysis

The molecular structure of octanoyl chloride and related compounds has been studied extensively. For instance, the structural properties of octyl- and decylammonium chlorides in solid and aqueous states provide insights into their molecular arrangements and interactions (Migliorati et al., 2013).

Chemical Reactions and Properties

Octanoyl chloride participates in various chemical reactions, leading to the formation of diverse compounds. For example, it reacts with methacryloyl chloride to produce octakis(3-methacryloxypropyl-dimethylsiloxy)octasilsesquioxane, a precursor to hybrid nanocomposites (Zhang and Laine, 2000).

Physical Properties Analysis

The physical properties of octanoyl chloride, such as solubility, density, and partition coefficients, have been analyzed. Research shows that these properties are influenced by molecular structure, environmental temperatures, and intermolecular interactions (Chen et al., 2002).

Chemical Properties Analysis

The chemical properties of octanoyl chloride, like its reactivity and stability, are critical in various applications. Studies on esterification of starch with octanoyl chloride, for instance, have shown how it modifies starch properties (Aburto et al., 1997).

Scientific Research Applications

1. Cellulose Esterification

  • Application Summary : Octanoyl chloride is used in the homogeneous esterification of cellulose to produce cellulose esters (CEs), which are then applied to films and aerogels .
  • Methods & Procedures : The esterification process involves reacting cellulose with octanoyl chloride in a lithium chloride/N,N-dimethyl acetamide (LiCl/DMAc) medium. The ratio of octanoyl chloride to cellulose hydroxyl groups, the reaction temperature, and the reaction time are all critical parameters .
  • Results & Outcomes : High degrees of substitution (DS) of 2.2 were achieved after 8 hours at 100°C with a 1.6 to 1.8 molar ratio of octanoyl chloride to cellulose hydroxyl groups. The resulting CEs were used to prepare hydrophobic, fully transparent films and aerogels .

2. Synthesis of Therapeutic Agents

  • Application Summary : Octanoyl chloride is used in the synthesis of ®-2-propyloctanoic acid, a therapeutic agent for Alzheimer’s disease .
  • Results & Outcomes : The outcome is the production of a therapeutic agent for Alzheimer’s disease .

3. Production of Adhesives

  • Application Summary : Octanoyl chloride is used to produce adhesives .
  • Methods & Procedures : It is used as an acylating agent for a variety of compounds such as sugars (e.g., Sucrose), aromatic compounds (e.g., Anisole), and monoglycerides .
  • Results & Outcomes : The outcome is the production of adhesives .

4. Production of Polyurethane Resins

  • Application Summary : Octanoyl chloride is used as a building block for the production of polyurethane resins .
  • Results & Outcomes : The resulting polyurethane resins provide a good balance between hardness, flexibility, and adhesion. In reactive hot melt adhesives, it contributes to improved transparency through its tendency to suppress crystallization .

5. Synthesis of N-n-octyl-D-gluconamide Based Organogels

  • Application Summary : Octanoyl chloride is used in the synthesis of a variety of N-n-octyl-D-gluconamide based organogels .
  • Results & Outcomes : The outcome is the production of organogels .

6. Synthesis of Conjugated Copolymer with Fluorine

  • Application Summary : Octanoyl chloride is used to build a 2-heptylbenzo[d]thiazole moiety to synthesize a conjugated copolymer with fluorine, which is used as a cathode interlayer in inverted polymer solar cells (PSCs) .
  • Results & Outcomes : The resulting copolymer contributes to the performance of PSCs .

7. Synthesis of (−)-Mandelalide L

  • Application Summary : Octanoyl chloride is one of the essential precursors in the total synthesis of (−)-mandelalide L, a marine macrolide that displays significant cytotoxicity against human cancer cell lines .
  • Results & Outcomes : The outcome is the production of (−)-mandelalide L, a marine macrolide that displays significant cytotoxicity against human cancer cell lines .

8. Production of Agro Ingredients HPN

  • Application Summary : Octanoyl chloride is mainly used in the production of agro ingredients HPN .
  • Results & Outcomes : The outcome is the production of agro ingredients HPN .

Safety And Hazards

Octanoyl chloride is considered hazardous. It is classified as a flammable liquid, corrosive to metals, and has acute inhalation toxicity. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is also incompatible with bases (including amines), water, alcohols, and with oxidizing agents .

properties

IUPAC Name

octanoyl chloride
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InChI

InChI=1S/C8H15ClO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3
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InChI Key

REEZZSHJLXOIHL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)Cl
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Molecular Formula

C8H15ClO
Record name CAPRYLYL CHLORIDE
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DSSTOX Substance ID

DTXSID9024724
Record name Caprylyl chloride
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Molecular Weight

162.66 g/mol
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Physical Description

Caprylyl chloride is a clear colorless to straw-colored liquid with a pungent odor. (NTP, 1992), Liquid, Clear colorless to straw-colored liquid with a pungent odor; [CAMEO]
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Boiling Point

385 °F at 760 mmHg (NTP, 1992)
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Flash Point

177 °F (NTP, 1992), 177 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.973 at 46 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

12.7 mmHg at 77 °F ; 22.5 mmHg at 108 °F (NTP, 1992), 12.7 [mmHg]
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Product Name

Octanoyl chloride

CAS RN

111-64-8
Record name CAPRYLYL CHLORIDE
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Record name OCTANOYL CHLORIDE
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Melting Point

-30.1 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

144.2 g of Octanoic Acid is charged at room temperature and heated to 40° C., then 154.64 g of Thionyl Chloride is added over a period of 1 hour and the reaction mixture is heated to reflux at 110° C. for 1½ hour to obtain crude Octanoyl Chloride.
Quantity
144.2 g
Type
reactant
Reaction Step One
Quantity
154.64 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

86.6 g (0.6 mol) of octanoic acid and 890 g of monochlorobenzene are introduced into the reactor and 600 g (6.07 mol) of phosgene are then added over about 30 minutes, while maintaining the temperature of the reaction medium at a maximum of 25° C. The set pressure is adjusted to 10.5 bar relative and the reaction medium is heated. After two hours, the level of residual acid is about 1 mol %, the level of residual anhydride is zero and the level of octanoyl chloride obtained is 99 mol %.
Quantity
86.6 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
890 g
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octanoyl chloride
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Octanoyl chloride
Reactant of Route 3
Octanoyl chloride
Reactant of Route 4
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Reactant of Route 6
Octanoyl chloride

Citations

For This Compound
1,980
Citations
JH Wu, TY Hsieh, HY Lin, IL Shiau… - Wood Science and …, 2004 - Springer
… Results revealed that thermoplastic wood was produced by solvent-free esterification using octanoyl chloride. Increasing the duration of treatment enhanced the extent of esterification. …
Number of citations: 30 link.springer.com
FG Drakesmith, DA Hughes - Journal of Applied Electrochemistry, 1979 - Springer
… Octanoyl chloride dissolved in hydrogen fluoride was added to the cell and electrolysis continued until no further product was drained from the base of the cell, while the anode potential …
Number of citations: 32 link.springer.com
Y Zhou, D Min, Z Wang, Y Yang, S Kuga - BioResources, 2014 - jtatm.textiles.ncsu.edu
… the octanoyl chloride, as shown by 1H NMR analysis. The effects of the ratio of octanoyl chloride … a 1.6 to 1.8 of molar ratio of octanoyl chloride to cellulose hydroxyl groups. Furthermore, …
Number of citations: 10 jtatm.textiles.ncsu.edu
HW Prokop, HJ Zhou, SQ Xu, CH Wu, CC Liu - Journal of fluorine chemistry, 1989 - Elsevier
… The perfluorinated products from the electrochemical fluorination of octanoyl chloride were … components to the product mixture that is obtained from the ECF of octanoyl chloride. …
Number of citations: 18 www.sciencedirect.com
S Thiebaud, ME Borredon - Bioresource technology, 1998 - Elsevier
… of reactivity with wood being found for the octanoyl chloride. Optimization of the experimental conditions for esterification with octanoyl chloride (nitrogen flow rate, amount of acid …
Number of citations: 22 www.sciencedirect.com
HW Prokop, HJ Zhou, SQ Xu, CH Wu, SR Chuey… - Journal of fluorine …, 1989 - Elsevier
… fluorination of octanoyl chloride to produce perfluorooctanoyl fluoride in … However, octanoyl chloride has good solubility in AHF and forms a … have studied the ECF of octanoyl chloride. …
Number of citations: 11 www.sciencedirect.com
S Yaşar - Turkish Journal of Forestry, 2021 - dergipark.org.tr
… In this study, cellulose was isolated from black poplar wood sawdust and esterified with octanoyl chloride (a longchain fatty acid chloride) in DMAc/LiCl homogeneous solvent system to …
Number of citations: 1 dergipark.org.tr
J Aburto, I Alric, E Borredon - Starch‐Stärke, 1999 - Wiley Online Library
… The key feature of the method is that the long-chain starch ester was synthesized by reacting octanoyl chloride with the formate of starch in a one pot process without use of an organic …
Number of citations: 131 onlinelibrary.wiley.com
S Thiebaud, ME Borredon - Bioresource technology, 1995 - Elsevier
… flow rate, temperature and reaction time, quantity of fatty acid chloride), there was an increase in weight of 87% and a 60% ester content for the sample esterified with octanoyl chloride. …
Number of citations: 98 www.sciencedirect.com
W Niu, Y Guo, W Huang, L Song, Z Xiao, Y Xie… - Carbohydrate …, 2022 - Elsevier
… (CNC) with valeryl chloride, octanoyl chloride, dodecanoyl chloride, and stearoyl chloride. ECNCs … Among the diverse ECNCs, the obtained EOCNC by esterification of octanoyl chloride …
Number of citations: 17 www.sciencedirect.com

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